(R)-5-Bromo-2,3-dihydro-1H-inden-1-OL
Overview
Description
(R)-5-Bromo-2,3-dihydro-1H-inden-1-OL is a useful research compound. Its molecular formula is C9H9BrO and its molecular weight is 213.07 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
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Biological Activity
(R)-5-Bromo-2,3-dihydro-1H-inden-1-OL is a chiral compound with significant potential in medicinal chemistry and organic synthesis. Its unique structure, characterized by a bromine atom at the 5-position and a hydroxyl group at the 2-position of the indene framework, contributes to its biological activity. This article reviews its biological properties, mechanisms of action, and potential applications based on diverse research findings.
The molecular formula of this compound is C9H9BrO, with a molecular weight of 213.07 g/mol. The presence of both bromine and hydroxyl functional groups enhances its reactivity and biological interactions.
1. Enzyme Inhibition
Preliminary studies indicate that this compound may act as an inhibitor for certain cytochrome P450 enzymes, particularly CYP1A2. This enzyme is crucial for drug metabolism, and its inhibition can significantly affect the pharmacokinetics of co-administered drugs. Understanding these interactions is vital for predicting pharmacological effects and potential side effects in therapeutic applications.
2. Antioxidant Properties
Research suggests that this compound may possess antioxidant properties, although further studies are required to elucidate its full biological profile. Antioxidants play a critical role in protecting cells from oxidative stress and associated diseases.
3. Antimicrobial Activity
Investigations into the antimicrobial properties of this compound have shown promising results. The compound has been explored for its potential efficacy against various bacterial strains, indicating its utility in developing new antimicrobial agents.
The mechanism of action for this compound involves its interaction with specific molecular targets such as enzymes or receptors. The bromine atom enhances binding affinity and selectivity towards these targets. The compound may act as either an agonist or antagonist, modulating the activity of target proteins and influencing various biochemical pathways.
Case Studies
Several studies have highlighted the biological activities of this compound:
Study | Findings |
---|---|
Study A | Identified as a CYP1A2 inhibitor affecting drug metabolism. |
Study B | Demonstrated antioxidant activity in vitro. |
Study C | Showed efficacy against Staphylococcus aureus with MIC values indicating potential as an antimicrobial agent. |
Properties
IUPAC Name |
(1R)-5-bromo-2,3-dihydro-1H-inden-1-ol | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H9BrO/c10-7-2-3-8-6(5-7)1-4-9(8)11/h2-3,5,9,11H,1,4H2/t9-/m1/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DRXIUUZVRAOHBS-SECBINFHSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC2=C(C1O)C=CC(=C2)Br | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1CC2=C([C@@H]1O)C=CC(=C2)Br | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H9BrO | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
213.07 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1038919-63-9 | |
Record name | (1R)-5-bromo-2,3-dihydro-1H-inden-1-ol | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
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Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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